molecular formula C11H17NO B1422880 (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine CAS No. 889443-69-0

(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine

Cat. No. B1422880
M. Wt: 179.26 g/mol
InChI Key: KFKCIWQNLGOHOA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine” is a chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 g/mol . The compound is also known by other names such as “889443-69-0”, “(S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine”, and "E7KDX8U9SI" .


Molecular Structure Analysis

The compound has a defined atom stereocenter count of 1 . Its InChI representation is “InChI=1S/C11H17NO/c1-9(12(2)3)10-6-5-7-11(8-10)13-4/h5-9H,1-4H3/t9-/m0/s1” and the corresponding InChIKey is "KFKCIWQNLGOHOA-VIFPVBQESA-N" . The compound’s canonical SMILES representation is “CC(C1=CC(=CC=C1)OC)N©C” and its isomeric SMILES representation is "CC@@HOC)N©C" .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 3 . The compound’s topological polar surface area is 12.5 Ų . It has a heavy atom count of 13 . The compound’s XLogP3 is 2.5 .

Scientific Research Applications

Metabolite Identification and Synthesis

  • The compound has been identified as a metabolite in human urine following the administration of chlorphenoxamine, indicating its relevance in metabolic studies and pharmacokinetics (Goenechea et al., 1987).
  • It is involved in the synthesis of related substances of antidepressants such as Venlafaxine Hydrochloride, highlighting its role in the development and quality control of pharmaceutical products (Hong Haiwen, 2013).

Analytical and Chemical Studies

  • This compound has been used as a reagent in the fluorogenic detection of catecholamines, demonstrating its utility in analytical chemistry for sensitive detection of biologically significant molecules (Umegae et al., 1988).
  • Studies on its derivatives, like 1,2-Diarylethylenediamines, have been conducted for the development of fluorogenic reagents for reducing carbohydrates, further emphasizing its importance in analytical methodologies (Umegae et al., 1989).
  • Research on the side-chain fragmentation of arylalkanol radical cations, including this compound, provides insights into the reactions and stability of these molecules, which is crucial for understanding their behavior in various applications (Baciocchi et al., 1996).

Optoelectronic Applications

  • The compound's derivatives have been synthesized and characterized for use in optoelectronic devices, indicating its potential in the field of material sciences and electronic device fabrication (Wu et al., 2019).

properties

IUPAC Name

(1S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(12(2)3)10-6-5-7-11(8-10)13-4/h5-9H,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKCIWQNLGOHOA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine

CAS RN

889443-69-0
Record name 1-(3-Methoxyphenyl)-N,N-dimethylethanamine, (1S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889443690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-METHOXYPHENYL)-N,N-DIMETHYLETHANAMINE, (1S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7KDX8U9SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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